molecular formula C18H16ClF3N2O2 B2564873 (E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}({1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene})amine CAS No. 341966-79-8

(E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}({1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene})amine

Cat. No.: B2564873
CAS No.: 341966-79-8
M. Wt: 384.78
InChI Key: NQYRSCSHZVNIEC-YSURURNPSA-N
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Description

(E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}({1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene})amine is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, and a cyclopropyl group attached to a methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}({1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene})amine typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Key steps include:

    Formation of the Pyridine Ring: This can be achieved through a condensation reaction involving appropriate precursors.

    Introduction of Chlorine and Trifluoromethyl Groups: These groups are introduced via electrophilic aromatic substitution reactions.

    Attachment of the Cyclopropyl Group: This step involves the formation of a cyclopropyl intermediate, which is then coupled with the methoxyphenyl moiety.

    Final Assembly: The final step involves the coupling of the pyridine derivative with the cyclopropyl intermediate under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}({1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}({1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene})amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: Its unique structure makes it suitable for the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}({1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene})amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}({1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene})amine is unique due to its combination of a pyridine ring with chlorine and trifluoromethyl groups, and a cyclopropyl group attached to a methoxyphenyl moiety. This unique structure imparts specific chemical and physical properties that distinguish it from other similar compounds.

Properties

IUPAC Name

(E)-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-1-[2-(4-methoxyphenyl)cyclopropyl]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF3N2O2/c1-10(14-8-15(14)11-3-5-13(25-2)6-4-11)24-26-17-16(19)7-12(9-23-17)18(20,21)22/h3-7,9,14-15H,8H2,1-2H3/b24-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYRSCSHZVNIEC-YSURURNPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC1=C(C=C(C=N1)C(F)(F)F)Cl)C2CC2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC1=C(C=C(C=N1)C(F)(F)F)Cl)/C2CC2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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